molecular formula C10H14ClNO B2959330 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride CAS No. 41873-57-8

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

Cat. No.: B2959330
CAS No.: 41873-57-8
M. Wt: 199.68
InChI Key: ALOLGKMVBLAKNB-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position, combined with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of 1-ethyl-2,3-dihydroindol-5-one.

    Reduction: Formation of 1-ethyl-2,3,4,5-tetrahydroindol-5-ol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-Methyl-2,3-dihydroindol-5-ol;hydrochloride
  • 1-Propyl-2,3-dihydroindol-5-ol;hydrochloride
  • 1-Butyl-2,3-dihydroindol-5-ol;hydrochloride

Comparison:

  • Uniqueness: The ethyl group at the 1-position of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride provides distinct steric and electronic properties compared to its methyl, propyl, and butyl analogs.
  • Biological Activity: The specific substitution pattern can influence the compound’s biological activity, making it more or less potent in various applications.

Properties

IUPAC Name

1-ethyl-2,3-dihydroindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWENNDPAVYTSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-57-8
Record name 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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